(Ferrocenylmethyl)dodecyldimethylammonium bromide

Critical Micelle Concentration Surfactant Selection Environmental Remediation

Cyclopenta-1,3-diene;cyclopenta-1,3-dien-1-ylmethyl-dodecyl-dimethylazanium;iron;bromide, more commonly referred to as (Ferrocenylmethyl)dodecyldimethylammonium Bromide (Fc12 or FDDAB), is a cationic, redox-active organometallic surfactant. Its molecular formula is C₂₅H₄₂BrFeN (molecular weight 492.37 g/mol) and it is identified by CAS Registry Number 98778-40-6.

Molecular Formula C25H44BrFeN
Molecular Weight 494.4 g/mol
Cat. No. B12398913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Ferrocenylmethyl)dodecyldimethylammonium bromide
Molecular FormulaC25H44BrFeN
Molecular Weight494.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC1.C1C=CC=C1.[Fe].[Br-]
InChIInChI=1S/C20H38N.C5H6.BrH.Fe/c1-4-5-6-7-8-9-10-11-12-15-18-21(2,3)19-20-16-13-14-17-20;1-2-4-5-3-1;;/h13-14,16H,4-12,15,17-19H2,1-3H3;1-4H,5H2;1H;/q+1;;;/p-1
InChIKeyOHZGZYKGNKHYBB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(Ferrocenylmethyl)dodecyldimethylammonium Bromide: Baseline Identifiers and Procurement Specifications


Cyclopenta-1,3-diene;cyclopenta-1,3-dien-1-ylmethyl-dodecyl-dimethylazanium;iron;bromide, more commonly referred to as (Ferrocenylmethyl)dodecyldimethylammonium Bromide (Fc12 or FDDAB), is a cationic, redox-active organometallic surfactant. Its molecular formula is C₂₅H₄₂BrFeN (molecular weight 492.37 g/mol) and it is identified by CAS Registry Number 98778-40-6 [1]. The compound integrates a dodecyl (C12) hydrophobic tail with a hydrophilic ammonium headgroup that is directly linked to a ferrocenyl moiety, conferring reversible redox-switchable surface activity [2]. Commercially available material typically exhibits a melting point of 136-140 °C with purity specifications of ≥97.0% [1].

Why Generic Substitution Fails: The Quantifiable Risks of Swapping (Ferrocenylmethyl)dodecyldimethylammonium Bromide for Another Surfactant


The unique combination of a ferrocenyl redox center and a specific dodecyl (C12) alkyl chain length in (Ferrocenylmethyl)dodecyldimethylammonium Bromide (Fc12) dictates its precise physicochemical and electrochemical behavior. Substitution with a non-ferrocenyl conventional surfactant eliminates the redox-switchable functionality entirely, preventing active control over surface tension and aggregation [1]. Even substitution with a closely related ferrocenyl surfactant, such as one with a different alkyl chain length (e.g., Fc8 or Fc14), results in a quantifiably different critical micelle concentration (CMC), solubilization capacity, surface tension modulation, and electrochemical activity, as detailed in Section 3 [2][3].

Quantitative Evidence Guide for Selecting (Ferrocenylmethyl)dodecyldimethylammonium Bromide Over Alternatives


Critical Micelle Concentration (CMC): Fc12 vs. C14 Analog (Fc14) and Conventional Surfactants

The critical micelle concentration (CMC) of (ferrocenylmethyl)dodecyldimethylammonium bromide (Fc12) is 0.94 mmol/L, which is 68% higher than the 0.56 mmol/L CMC of its C14 analog (Fc14) under identical reducing (I+) conditions [1]. This difference is crucial for applications requiring a specific onset of micellization. Notably, both ferrocenyl surfactants exhibit superior solubilization for toluene compared to conventional surfactants cetyltrimethylammonium bromide (CTAB), sodium dodecyl sulfate (SDS), and Triton X-114, offering a combined advantage of redox-reversibility and enhanced performance [1].

Critical Micelle Concentration Surfactant Selection Environmental Remediation

Solubilization Capacity for VOCs: Redox-Switching Enables a 30% Performance Difference in Fc12

The solubilization of volatile organic compounds (VOCs) by Fc12 is redox-dependent. The solubility of VOCs (e.g., toluene, ethylbenzene, benzene) is 30% higher when Fc12 is in its reduced (I+) state compared to its oxidized (I2+) state at the same surfactant concentration [1]. This quantifiable difference is unique to redox-active surfactants and is not achievable with conventional surfactants like CTAB or SDS [1]. The ability to chemically reduce the surfactant back to I+ after VOC loading enables surfactant recycling, a key differentiator for cost-effective remediation processes [1].

Solubilization Volatile Organic Compounds Environmental Remediation

Electrochemical Activity in Solid-State Complexes: Fc12's Tail Length Balances Order and Kinetics

In polyelectrolyte-surfactant complexes (PSCs), the electrochemical performance of ferrocenyl surfactants is a function of alkyl chain length. When complexed with poly(styrenesulfonate) (PSS), PSS-Fc12 exhibited a more ordered lamellar structure (long period d = 2.94 nm) compared to the shorter-chain PSS-Fc8 (d = 2.49 nm) [1]. While the electrochemical reversibility of the ferrocene/ferrocenium couple was slightly lower for PSS-Fc12 compared to PSS-Fc8, the redox peak current (|i(p)|) was higher for the longer-chain complexes (Fc12, Fc16) [1]. This is attributed to a more ordered film structure formed by longer surfactant tails, which enhances electrolyte diffusion and charge transfer [1].

Electrochemical Activity Polyelectrolyte-Surfactant Complexes Materials Science

Surface Tension Modulation: Fc12's Redox-Dependent Range Compared to a Dimeric Analog

The monomeric ferrocenyl surfactant I+ (a direct analog of Fc12 with the same Fc-CH₂-N⁺(CH₃)₂-C₁₂H₂₅ structure) was compared to a dimeric analog, DI2+. While oxidation of DI2+ enabled a surface tension change of 21 mN/m over a broad concentration range (0.02-0.4 mM), oxidation of monomeric I+ permitted a similar change of 20 mN/m, but this was only achievable at a single, specific concentration (2.0 mM) [1]. This data quantifies the narrower operational window for surface tension control with monomeric ferrocenyl surfactants compared to more complex, multi-ferrocenyl architectures.

Surface Tension Interfacial Control Redox-Active Surfactants

Validated Application Scenarios for (Ferrocenylmethyl)dodecyldimethylammonium Bromide in Research and Industry


Redox-Switchable Surfactant-Enhanced Remediation (SER) of Contaminated Soils and Groundwater

This application leverages the direct evidence that Fc12 enhances VOC solubility and that this enhancement is redox-dependent. A process can be designed where Fc12 (in its reduced I+ state) is flushed through contaminated soil to solubilize pollutants like toluene, ethylbenzene, and benzene, achieving a 30% higher loading capacity than if it were used in its oxidized state [1]. The surfactant solution can then be recovered and chemically oxidized to I2+, releasing the VOCs for disposal, and subsequently reduced back to I+ for reuse [1]. This closed-loop recycling is not possible with conventional surfactants like CTAB or SDS, which lack redox-switchability [1].

Fabrication of Ordered Redox-Active Polyelectrolyte Multilayers and Coatings

Evidence shows that Fc12 (n=12) in solid-state complexes yields a specific lamellar spacing (d = 2.94 nm) and enhanced electrochemical performance compared to its shorter-chain analog Fc8 (n=8) [1]. This makes Fc12 the preferred building block for constructing functional thin films via layer-by-layer assembly with oppositely charged polyelectrolytes. The resulting coatings exhibit defined nanostructure and efficient charge transfer, making them suitable for applications in electrochromic devices, electrochemical sensors, or controlled-release systems where film architecture directly impacts performance [1].

Electrochemical Control of Colloidal Stability and Emulsion Breaking

The quantifiable change in surface tension (20 mN/m) upon oxidation of Fc12 provides a direct mechanism for switching between stable and unstable colloidal states [1]. This can be applied to trigger the reversible formation and breakdown of oil-in-water emulsions or micellar aggregates. For example, in a biphasic catalytic reaction, the catalyst and substrates can be emulsified using reduced Fc12, and the reaction quenched or products separated by electrochemically oxidizing the surfactant to its more hydrophilic, less surface-active ferrocenium form, causing the emulsion to destabilize [1].

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